molecular formula C11H11BrClNO4S B7495691 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid

1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid

Cat. No. B7495691
M. Wt: 368.63 g/mol
InChI Key: FKRZKWSDFCBHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid, also known as BCPSPC, is a chemical compound that has been of interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. BCPSPC is a heterocyclic compound that contains a pyrrolidine ring and a sulfonamide group, making it a versatile molecule with unique properties. In

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. By inhibiting this enzyme, 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid may have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid has also been shown to have inhibitory effects on enzymes such as carbonic anhydrase and cathepsin K, which are involved in various diseases such as osteoporosis and cancer.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid is its versatility, as it can be used in various fields such as medicinal chemistry and materials science. It also has potential therapeutic applications in the treatment of various diseases. However, one limitation of 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid. One potential area of research is the development of new antibiotics based on 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid, as it has been shown to have antibacterial and antifungal properties. Another area of research is the investigation of 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid's potential therapeutic applications in the treatment of diseases such as osteoporosis and cancer. In addition, further research is needed to fully understand the mechanism of action of 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid and its effects on various enzymes and proteins.

Synthesis Methods

The synthesis of 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid is a multi-step process that involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid in high purity. This method has been optimized by various researchers to improve the yield and purity of the final product.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and cathepsin K, which are involved in various diseases such as osteoporosis and cancer. 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 1-(4-Bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid has been used in materials science for the synthesis of novel polymers and nanomaterials.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO4S/c12-7-3-4-10(8(13)6-7)19(17,18)14-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRZKWSDFCBHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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